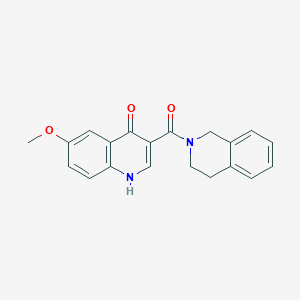![molecular formula C20H16FN3 B12163431 N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)
N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine is a synthetic organic compound that features a complex structure combining a fluorophenyl group, an indole moiety, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Pyridine: The final step involves coupling the indole and fluorophenyl intermediates with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including receptors and enzymes.
Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Pharmacology: Researchers study its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceuticals or as a probe in chemical biology.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-methyl-1H-indol-3-yl)-(4-methylsulfanylphenyl)methyl]pyridin-2-amine
- N-[(4-chlorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine
- N-[(4-bromophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine
Uniqueness
N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity for certain targets compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H16FN3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)-(1H-indol-3-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C20H16FN3/c21-15-10-8-14(9-11-15)20(24-19-7-3-4-12-22-19)17-13-23-18-6-2-1-5-16(17)18/h1-13,20,23H,(H,22,24) |
InChI-Schlüssel |
OBIGDXMARAAOSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12163351.png)

![7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12163360.png)
![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163384.png)
![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12163401.png)
![2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12163409.png)
![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12163421.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)
![4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B12163438.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)

